Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Overview
Description
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a natural product found in Jacobaea cannabifolia with data available.
Biological Activity
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its CAS number 60263-06-1, is a compound derived from natural sources, particularly the herbs of Senecio scandens. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- CAS Number : 60263-06-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant potential as an antioxidant, which is crucial in mitigating oxidative stress in biological systems. Antioxidants can help prevent cellular damage caused by free radicals.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been isolated from endophytic fungi and demonstrated bioactivity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .
- Antimicrobial Effects : this compound has also been evaluated for its antimicrobial properties. It may inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in the development of antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in oxidative stress and inflammation pathways.
- Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the activation of intrinsic pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anticancer | Inhibits proliferation of cancer cells | |
Antimicrobial | Inhibits pathogenic microorganisms |
Case Study: Anticancer Activity
In a recent study focusing on the isolation of bioactive compounds from Aspergillus flocculus, this compound was identified as a significant contributor to the anticancer activity observed in the fermentation extracts. The study utilized bioactivity-guided isolation techniques and mass spectrometry to confirm the presence and effectiveness of this compound against various cancer cell lines .
Properties
IUPAC Name |
ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTPJULDTWCNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C=CC(=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209015 | |
Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60263-06-1 | |
Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JP-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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